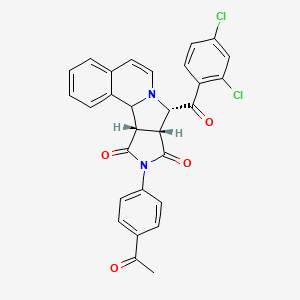![molecular formula C18H9FN4O2 B12640377 2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-53-2](/img/structure/B12640377.png)
2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a complex structure with multiple functional groups, including a fluorophenoxy group, an oxazolo[5,4-d]pyrimidine ring, and a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-fluorophenol and 2-aminopyrimidine. These intermediates undergo various reactions, including nucleophilic substitution, cyclization, and coupling reactions, to form the final product. Common reagents used in these reactions include bases, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as solvent selection, temperature control, and reaction time, is crucial to ensure high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitriles to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets, such as enzymes or receptors.
Medicine: Exploring its potential as a therapeutic agent for treating diseases.
Industry: Utilizing its chemical properties in the development of new materials or products.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile
- 2-(4-Methylphenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile
- 2-(4-Bromophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile
Uniqueness
The uniqueness of 2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile lies in its specific functional groups and structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, for example, can influence the compound’s reactivity, stability, and interactions with biological targets.
Eigenschaften
CAS-Nummer |
918880-53-2 |
|---|---|
Molekularformel |
C18H9FN4O2 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
2-(4-fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H9FN4O2/c19-13-2-4-14(5-3-13)24-16-6-1-11(7-12(16)8-20)17-23-15-9-21-10-22-18(15)25-17/h1-7,9-10H |
InChI-Schlüssel |
IEICUSVZDBSWKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4O3)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12640297.png)


![3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12640306.png)
![Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-](/img/structure/B12640317.png)


![Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B12640327.png)
![5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12640328.png)
![BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12640330.png)
![4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline](/img/structure/B12640342.png)
![N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide](/img/structure/B12640343.png)
![5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B12640349.png)
![(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12640364.png)
